REACTION_CXSMILES
|
[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9]([O:13][CH3:14])=[C:10]([CH:12]=1)[NH2:11])(=[O:5])=[O:4])[CH3:2].[C:15](Cl)(Cl)=[S:16].C(=O)(O)[O-].[Na+]>ClCCl>[CH2:1]([S:3]([C:6]1[CH:7]=[CH:8][C:9]([O:13][CH3:14])=[C:10]([N:11]=[C:15]=[S:16])[CH:12]=1)(=[O:5])=[O:4])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)C=1C=CC(=C(N)C1)OC
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
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C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction was stirred for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C1=CC(=C(C=C1)OC)N=C=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 72.4 mmol | |
AMOUNT: MASS | 18.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |